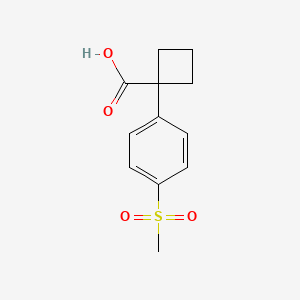
Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate: is an organic compound that belongs to the class of esters It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanoate ester
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly at the thiophene ring, where electrophilic substitution is common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is a key intermediate in the synthesis of certain pharmaceutical agents, including antidepressants like duloxetine.
Industry:
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate largely depends on its application. In the context of its use as an intermediate in pharmaceutical synthesis, it undergoes various chemical transformations to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final pharmaceutical product.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate: Similar in structure but with the thiophene ring attached at a different position.
Methyl 3-hydroxy-3-(furan-3-yl)propanoate: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness: Methyl 3-hydroxy-3-(thiophen-3-yl)propanoate is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its biological activity and its suitability as an intermediate in the synthesis of specific pharmaceuticals.
Propriétés
Formule moléculaire |
C8H10O3S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
methyl 3-hydroxy-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C8H10O3S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3 |
Clé InChI |
BEBYMSHMXDXJGA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CSC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)

![[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol](/img/structure/B13595995.png)

![4-{Spiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13596011.png)




![1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid](/img/structure/B13596064.png)



![Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate](/img/structure/B13596079.png)
